molecular formula C16H18N2O5S B5524121 N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide

Cat. No.: B5524121
M. Wt: 350.4 g/mol
InChI Key: QJTGXEMPWRWKPO-PWSUYJOCSA-N
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Description

N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide is a useful research compound. Its molecular formula is C16H18N2O5S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.09364285 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of compounds similar to N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide involve complex chemical processes, including reactions and structural analyses. For example, studies have reported on the synthesis and characterization of various derivatives and analogs of complex molecules, showcasing the intricacies involved in developing such compounds (Chen, Ye, & Hu, 2012).

Biological Evaluation and Molecular Docking Studies

  • The potential biological applications of these compounds are explored through various evaluation methods. For instance, molecular docking studies and antimicrobial evaluations are conducted to understand the interaction of these molecules with biological targets (Talupur, Satheesh, & Chandrasekhar, 2021).

Relevance in Medicinal Chemistry

  • The intricate structure of this compound and its analogs plays a significant role in medicinal chemistry. For example, similar compounds have been synthesized for their potential use as anti-inflammatory and analgesic agents, indicating the therapeutic possibilities of these molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Role in Polymer Synthesis and Material Science

  • In the field of material science, derivatives of complex molecules like this compound are used in the synthesis of polymers. This demonstrates the compound's relevance beyond medicinal chemistry, contributing to advancements in materials science (Bouck & Rasmussen, 1993).

Potential Anticancer Activity

  • Some derivatives and related compounds show potential anticancer activity. Research in this area is crucial for the development of new therapeutic agents for cancer treatment (Stevens et al., 1984).

Properties

IUPAC Name

N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-9-4-11(23-18-9)5-10-6-20-7-12(10)17-16(19)15-14-13(8-24-15)21-2-3-22-14/h4,8,10,12H,2-3,5-7H2,1H3,(H,17,19)/t10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTGXEMPWRWKPO-PWSUYJOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC2COCC2NC(=O)C3=C4C(=CS3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)C3=C4C(=CS3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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